molecular formula C7H5Cl2NO B1394083 5-Chloro-2-methylnicotinoyl chloride CAS No. 1207529-88-1

5-Chloro-2-methylnicotinoyl chloride

Cat. No. B1394083
M. Wt: 190.02 g/mol
InChI Key: LRNICVPHBRGCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Purity : 95% (For Research Use Only)

Scientific Research Applications

Environmental Implications and Remediation Techniques

  • Environmental Persistence and Toxicity

    Studies highlight the occurrence, toxicity, and degradation of related chlorinated compounds in the environment. For instance, triclosan, a chlorinated compound, has been found extensively in various environmental compartments due to its partial elimination in sewage treatment plants, indicating the environmental persistence and potential toxicity of similar chlorinated compounds like 5-Chloro-2-methylnicotinoyl chloride (Bedoux et al., 2012).

  • Advanced Oxidation Processes (AOPs)

    Chloride ions, likely present in compounds like 5-Chloro-2-methylnicotinoyl chloride, are known to interact with strong oxidants in AOPs, influencing the degradation process of organic pollutants. The formation of chlorinated by-products and their mutagenicity and toxicity are crucial considerations in environmental remediation techniques (Oyekunle et al., 2021).

Analytical and Industrial Applications

  • Chlorine Isotope Effects in Organic Reactions

    Chlorine kinetic isotope effects are critical in studying organic reaction mechanisms, including those involving chlorinated compounds like 5-Chloro-2-methylnicotinoyl chloride. Understanding these effects is crucial in both industrial applications and environmental studies concerning chlorinated organic pollutants (Sicińska et al., 2005).

  • Electrochemical Processes in Water Treatment

    Chlorinated compounds, potentially including 5-Chloro-2-methylnicotinoyl chloride, can be part of the electrochemical treatment of water. The presence of chloride ions like those in chlorinated compounds influences the formation of toxic by-products, highlighting the need for careful consideration in the application of such treatment technologies (Radjenovic & Sedlak, 2015).

Health and Safety Considerations

  • Occupational Exposure Risks: Understanding the toxicity and health risks associated with chlorinated solvents, similar to 5-Chloro-2-methylnicotinoyl chloride, is vital. Research shows associations between exposure to various chlorinated solvents and health effects, underscoring the need for stringent occupational safety measures (Ojajärvi et al., 2001).

Chemical and Material Science Research

  • Thermal Degradation of Poly(vinyl chloride): The study of thermal degradation processes, including those involving chlorinated compounds like 5-Chloro-2-methylnicotinoyl chloride, provides insights into material stability and degradation pathways. These insights are crucial for material science, particularly concerning the stability and lifecycle of PVC and similar materials (Starnes, 2002).

properties

IUPAC Name

5-chloro-2-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNICVPHBRGCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254084
Record name 5-Chloro-2-methyl-3-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylnicotinoyl chloride

CAS RN

1207529-88-1
Record name 5-Chloro-2-methyl-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207529-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-3-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-methyl-nicotinic acid (4.15 g, 24.2 mmol) was placed in a flask with DCM (100 ml) and oxalyl chloride (3.68 g, 29 mmol). DMF (200 μl) was added and the reaction mixture was stirred at RT for 1 hour (gas evolution). The mixture was filtered and the solvent was removed in vacuo to afford the title product which was used without further purification.
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylnicotinoyl chloride
Reactant of Route 2
5-Chloro-2-methylnicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methylnicotinoyl chloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methylnicotinoyl chloride
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methylnicotinoyl chloride
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methylnicotinoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.